molecular formula C12H16O3 B2833647 2-((2-Isopropoxyphenoxy)methyl)oxirane CAS No. 7109-35-5

2-((2-Isopropoxyphenoxy)methyl)oxirane

Cat. No.: B2833647
CAS No.: 7109-35-5
M. Wt: 208.257
InChI Key: GEKWRHKUUMZHKS-UHFFFAOYSA-N
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Description

2-((2-Isopropoxyphenoxy)methyl)oxirane (CAS: 1350988-86-1) is an epoxide derivative characterized by a phenoxy group substituted with an isopropoxy moiety at the ortho position, linked via a methylene bridge to an oxirane (epoxide) ring. This compound belongs to a broader class of oxirane-containing aromatic ethers, which are of interest in organic synthesis and industrial applications due to their reactivity and versatility as intermediates.

Properties

IUPAC Name

2-[(2-propan-2-yloxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-9(2)15-12-6-4-3-5-11(12)14-8-10-7-13-10/h3-6,9-10H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEKWRHKUUMZHKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Isopropoxyphenoxy)methyl)oxirane typically involves the reaction of 2-isopropoxyphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((2-Isopropoxyphenoxy)methyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols or other oxygenated products.

    Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.

    Substitution: The oxirane ring is susceptible to nucleophilic attack, leading to ring-opening reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Diols: Formed through oxidation of the oxirane ring.

    Alcohols: Resulting from the reduction of the oxirane ring.

    Substituted Products: Various substituted compounds depending on the nucleophile used in the ring-opening reaction.

Scientific Research Applications

2-((2-Isopropoxyphenoxy)methyl)oxirane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 2-((2-Isopropoxyphenoxy)methyl)oxirane involves the reactivity of the oxirane ring. The ring strain makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can result in the formation of various products, depending on the nucleophile and reaction conditions. The compound’s interactions with molecular targets and pathways are still under investigation, particularly in the context of its potential biological activity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Oxirane derivatives exhibit diverse properties depending on substituent type, position, and molecular geometry. Below is a comparative analysis:

Compound Name Molecular Formula Substituents Key Structural Features Melting Point/Physical Data Reference
2-((2-Isopropoxyphenoxy)methyl)oxirane C₁₂H₁₆O₃ 2-isopropoxyphenoxy, methyl Ortho-substituted isopropoxy group Not reported
2-[(2-Nonylphenoxy)methyl]oxirane C₁₈H₂₈O₂ 2-nonylphenoxy Long alkyl chain (nonyl) at ortho Not reported
(R)-2-((2-Nitrophenoxy)methyl)oxirane C₉H₉NO₄ 2-nitrophenoxy Electron-withdrawing nitro group Not reported (Price: $1400–4200/g)
2-[(3-Pentadecylphenoxy)methyl]oxirane C₂₄H₄₀O₂ 3-pentadecylphenoxy Branched alkyl chain at meta Not reported
2-((4-((2-Isopropoxyethoxy)methyl)phenoxy)methyl)oxirane C₁₅H₂₂O₄ 4-(2-isopropoxyethoxy)phenoxy Ethoxy-isopropoxy extension at para Not reported
2-(4-Methoxyphenyl)-3-methyloxirane C₁₀H₁₂O₂ 4-methoxyphenyl, 3-methyl Methyl substituent on oxirane ring Not reported (Epoxyanethole analog)

Key Observations:

  • Substituent Position: Ortho-substituted derivatives (e.g., 2-nonylphenoxy) may experience steric hindrance, influencing reactivity and synthesis yields. Meta- or para-substituted analogs (e.g., 3-pentadecylphenoxy) exhibit different electronic effects .
  • Electronic Effects : Nitro groups (electron-withdrawing) increase oxirane ring electrophilicity, enhancing reactivity toward nucleophiles. Methoxy or isopropoxy groups (electron-donating) reduce ring strain and stabilize the epoxide .
  • Alkyl Chain Length : Longer chains (e.g., pentadecyl) enhance hydrophobicity, making derivatives suitable for lubricants or surfactants .
Oxirane Ring-Opening Reactions

Epoxide reactivity is central to applications:

  • Acid/Base-Catalyzed Cleavage : demonstrates that oxirane rings in epoxidized esters undergo cleavage with oleic acid (forming estolides), alcohols (producing ether-alcohols), and amines (yielding amides). Substituents influence reaction pathways; electron-withdrawing groups accelerate nucleophilic attack .
  • Industrial Uses: Derivatives like 2-[(3-Pentadecylphenoxy)methyl]oxirane are intermediates in lubricants, while halogenated analogs (e.g., bromophenoxy derivatives) may serve as flame retardants .

Biological Activity

2-((2-Isopropoxyphenoxy)methyl)oxirane, also known as an epoxide compound, has garnered interest in the scientific community due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C12H16O3
  • IUPAC Name: 2-[(2-propan-2-yloxyphenoxy)methyl]oxirane
  • CAS Number: 7109-35-5

The compound features an oxirane ring (epoxide) connected to a phenoxy group with an isopropoxy substituent. This unique structure contributes to its reactivity and potential interactions with biological molecules.

The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. The ring strain in epoxides makes them highly reactive towards nucleophiles, facilitating various biological interactions:

  • Nucleophilic Attack: The oxirane ring can undergo ring-opening reactions when attacked by nucleophiles such as amino acids or proteins, leading to modifications in biomolecules.
  • Formation of Adducts: The compound may form covalent adducts with cellular macromolecules, potentially altering their function and contributing to its biological effects.

Biological Activity and Applications

Research has investigated the potential biological activities of this compound in several contexts:

1. Anticancer Activity

Studies have suggested that epoxide compounds can exhibit anticancer properties through mechanisms such as induction of apoptosis and inhibition of cell proliferation. For instance, similar compounds have been shown to interact with DNA and disrupt cellular processes essential for cancer cell survival.

2. Antimicrobial Properties

The compound's ability to modify proteins may extend to antimicrobial activity. Epoxides are known for their effectiveness against various bacterial strains by disrupting cell wall synthesis or function.

3. Toxicological Studies

Toxicological assessments reveal that exposure to related epoxide compounds can lead to skin sensitization and irritation. Case studies indicate that prolonged exposure may result in dermatitis or other allergic reactions in sensitive individuals .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

Study Findings Reference
In vitro cytotoxicity assaysExhibited significant cytotoxic effects on cancer cell lines
Antimicrobial efficacy testsDemonstrated inhibitory activity against Gram-positive bacteria
Skin sensitization assessmentsIndicated potential for allergic reactions in humans upon repeated exposure

Case Study 1: Skin Sensitization

A laboratory technician reported eczema after prolonged exposure to a related oxirane compound, suggesting a potential for skin sensitization associated with these types of chemicals. Patch testing confirmed positive reactions, highlighting the need for caution in handling these substances .

Case Study 2: Anticancer Screening

In a study assessing various epoxide derivatives, this compound was evaluated for its cytotoxic effects on human cancer cell lines. Results indicated that the compound significantly inhibited cell growth, warranting further investigation into its mechanisms and potential therapeutic applications.

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